4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with the molecular formula C23H22N2O2. It is known for its unique structure, which includes a dimethylamino group and a tetrahydroacridine core.
Preparation Methods
The synthesis of 4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step process. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Scientific Research Applications
4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity to target proteins, while the tetrahydroacridine core contributes to its overall stability and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with similar compounds such as:
4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid: This compound has a diethylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
4-(Dimethylamino)phenyl isocyanate: This compound contains an isocyanate group, making it more reactive in certain chemical reactions.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)17-12-10-15(11-13-17)14-16-6-5-8-19-21(23(26)27)18-7-3-4-9-20(18)24-22(16)19/h3-4,7,9-14H,5-6,8H2,1-2H3,(H,26,27)/b16-14- |
InChI Key |
PIINAXLADFXBHN-PEZBUJJGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
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